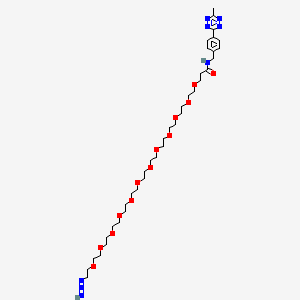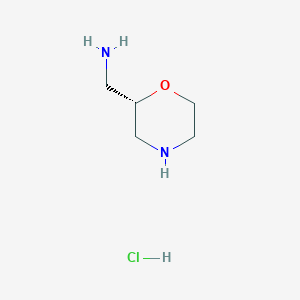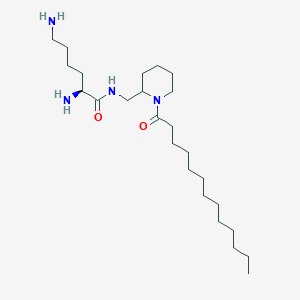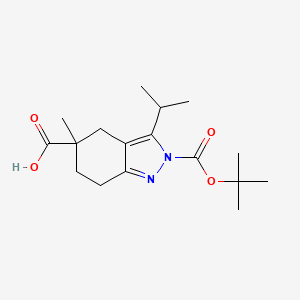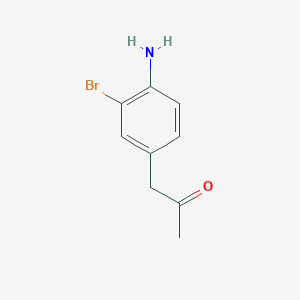
Methyl 4-butoxy-3,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-butoxy-3,5-dichlorobenzoate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with butoxy and dichloro groups, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-butoxy-3,5-dichlorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-butoxy-3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-butoxy-3,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation: The butoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are 4-butoxy-3,5-dichlorobenzoic acid and methanol.
Oxidation: Products include 4-butoxy-3,5-dichlorobenzoic acid or 4-butoxy-3,5-dichlorobenzaldehyde.
Aplicaciones Científicas De Investigación
Methyl 4-butoxy-3,5-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of methyl 4-butoxy-3,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dichlorobenzoate: Lacks the butoxy group, making it less hydrophobic.
Methyl 4-butoxybenzoate: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
Methyl 3,4-dichlorobenzoate: Has chlorine atoms in different positions, affecting its chemical properties and reactivity.
Uniqueness
Methyl 4-butoxy-3,5-dichlorobenzoate is unique due to the presence of both butoxy and dichloro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H14Cl2O3 |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
methyl 4-butoxy-3,5-dichlorobenzoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-4-5-17-11-9(13)6-8(7-10(11)14)12(15)16-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
CFVQJTIQOBDPJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1Cl)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


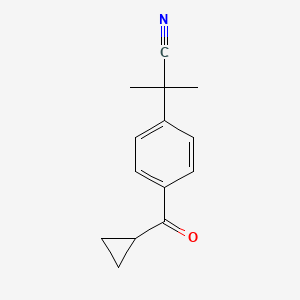
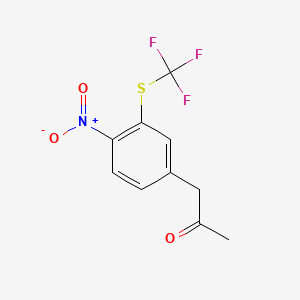

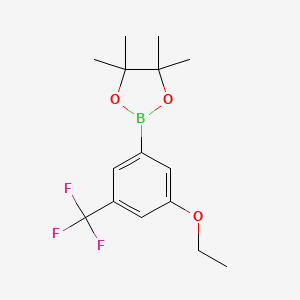
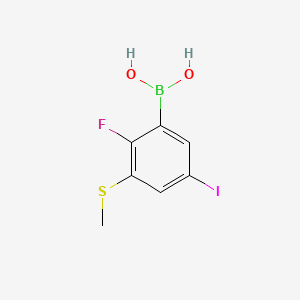

![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
